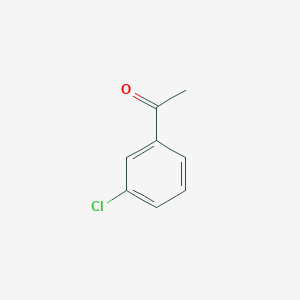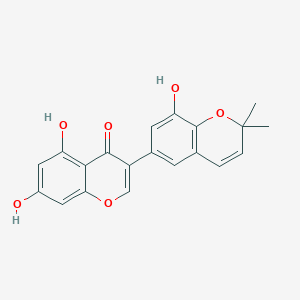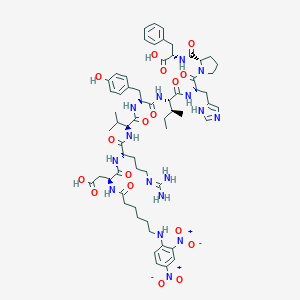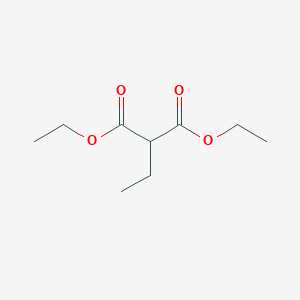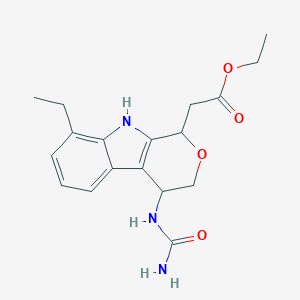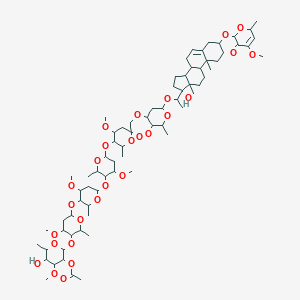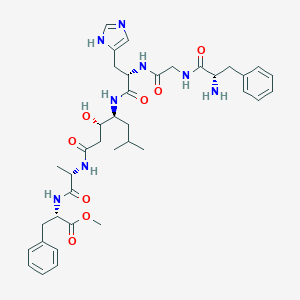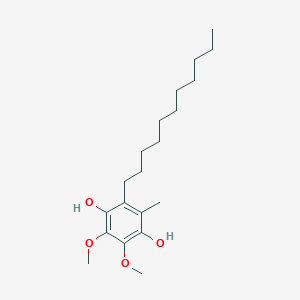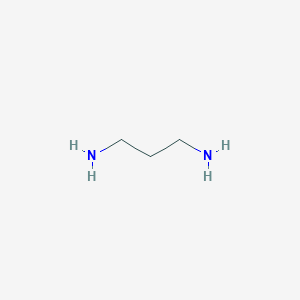
Phenamil methanesulfonate
Overview
Description
Phenamil (methanesulfonate) is a chemical compound known for its potent and irreversible inhibition of epithelial sodium channels (ENaC). It is an analog of amiloride and exhibits a higher efficacy in blocking these channels. Additionally, Phenamil (methanesulfonate) acts as a competitive inhibitor of transient receptor potential polycystin-3 (TRPP3), making it a valuable compound in various scientific research applications .
Mechanism of Action
Target of Action
Phenamil methanesulfonate primarily targets the Epithelial Sodium Channel (ENaC) and Transient Receptor Potential Polycystin-L (TRPP3) . ENaC is a sodium-specific ion channel involved in maintaining sodium balance, fluid volume, and blood pressure . TRPP3 is a calcium-activated channel permeable to calcium, sodium, and potassium, implicated in the regulation of pH-sensitive action potential in spinal cord neurons .
Mode of Action
This compound acts as a potent and less reversible blocker of ENaC, with an IC50 of 400 nM . It inhibits the channel, reducing the flow of sodium ions across the cell membrane . Additionally, it serves as a competitive inhibitor of TRPP3, inhibiting TRPP3-mediated calcium transport with an IC50 of 140 nM in a calcium uptake assay .
Biochemical Pathways
This compound’s action on ENaC and TRPP3 affects several biochemical pathways. By blocking ENaC, it influences sodium balance and fluid volume regulation . Its inhibition of TRPP3 impacts calcium signaling, which plays a crucial role in various cellular processes . Furthermore, it strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, promoting bone repair .
Result of Action
This compound’s action results in several molecular and cellular effects. By blocking ENaC, it can influence fluid volume and blood pressure regulation . Its inhibition of TRPP3 affects calcium signaling, potentially impacting various cellular functions . Moreover, by activating the BMP signaling pathway, it can promote bone repair .
Biochemical Analysis
Biochemical Properties
Phenamil Methanesulfonate is an inhibitor of the transient receptor potential polycystin-L (TRPP3) with an IC50 value of 140 nM . It also inhibits the epithelial sodium channel (ENaC) with an IC50 value of 400 nM . These interactions with TRPP3 and ENaC highlight the compound’s role in ion transport and cellular homeostasis .
Cellular Effects
This compound influences various cellular processes. It decreases basal short-circuit currents in human and ovine bronchial epithelial cells . This suggests that this compound can modulate ion transport across the cell membrane, impacting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like TRPP3 and ENaC . By inhibiting these channels, it can influence ion flux across the cell membrane, thereby affecting cellular processes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce pulmonary artery medial wall thickness and decrease right ventricular peak pressure . These effects were observed at dosages of 15 and 30 mg/kg per day
Metabolic Pathways
It is known to interact with ion channels like TRPP3 and ENaC, which play crucial roles in cellular metabolism
Transport and Distribution
Given its known interactions with ion channels, it may be transported across cell membranes via these channels .
Subcellular Localization
As it interacts with ion channels located in the cell membrane, it is likely to be present in the vicinity of these structures
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenamil (methanesulfonate) is synthesized through a series of chemical reactions involving the modification of amilorideThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Phenamil (methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is usually produced in crystalline form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Phenamil (methanesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Phenamil (methanesulfonate) can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Phenamil (methanesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving ion channels and cellular transport mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions like cystic fibrosis and pulmonary hypertension.
Industry: Utilized in the development of new materials and compounds with specific properties
Comparison with Similar Compounds
Phenamil (methanesulfonate) is unique in its high potency and irreversible inhibition of ENaC compared to other similar compounds like amiloride. Other similar compounds include:
Amiloride: A less potent and reversible ENaC inhibitor.
Benzamil: Another analog of amiloride with different potency and selectivity.
Triamterene: A potassium-sparing diuretic with a different mechanism of action
Phenamil (methanesulfonate) stands out due to its higher efficacy and irreversible binding, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-94-0 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenamil Methanesulfonate contribute to bone tissue regeneration?
A: While the exact mechanism of action is not fully detailed in the paper, this compound is known to stimulate osteoblastic differentiation and mineralization []. The research demonstrates that incorporating this compound into 3D-printed alginate/polycaprolactone scaffolds enhances preosteoblast (MC3T3-E1) cell viability and ALP (alkaline phosphatase) activity, indicating its potential in promoting bone tissue growth [].
Q2: What are the limitations of using this compound in these scaffolds?
A: The study reveals that the beneficial effects of this compound are concentration-dependent []. While a concentration of 3.5 μg per scaffold showed promising results, higher concentrations (5.6 μg) did not further improve cell viability or ALP activity compared to scaffolds without this compound []. This suggests a potential plateau or even inhibitory effect at higher concentrations, highlighting the importance of optimizing the dosage for desired outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



